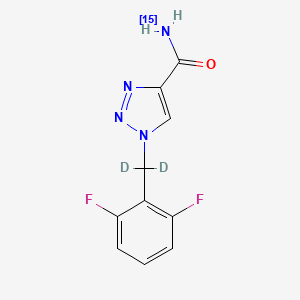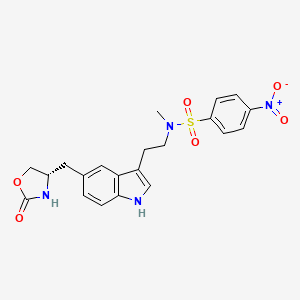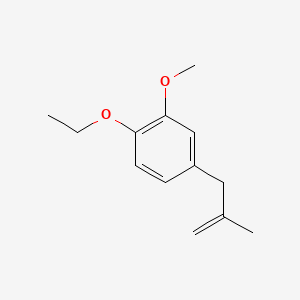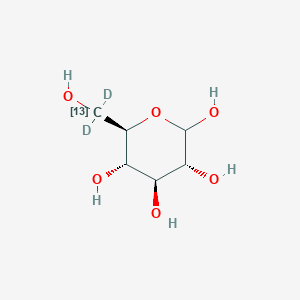
5/'-O-(DIMETHOXYTRITYL)-N3/O4-(TOLUOYL)-2-THIOTHYMIDINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5/‘-O-(DIMETHOXYTRITYL)-N3/O4-(TOLUOYL)-2-THIOTHYMIDINE is a modified nucleoside derivative used primarily in the field of oligonucleotide synthesis. This compound is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5’ position and a toluoyl group at the N3/O4 positions, along with a thiol modification at the 2 position of thymidine. These modifications enhance the stability and functionality of the nucleoside, making it a valuable tool in various biochemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5/‘-O-(DIMETHOXYTRITYL)-N3/O4-(TOLUOYL)-2-THIOTHYMIDINE typically involves multiple steps, starting with the protection of the thymidine molecule. The dimethoxytrityl group is introduced at the 5’ hydroxyl position using 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine . The toluoyl group is then introduced at the N3/O4 positions through acylation reactions using toluoyl chloride . Finally, the thiol group is introduced at the 2 position through a thiolation reaction, often using reagents like Lawesson’s reagent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and microchannel reactors to enhance reaction efficiency and yield . The process is carefully controlled to minimize impurities and ensure high purity of the final product.
化学反応の分析
Types of Reactions
5/'-O-(DIMETHOXYTRITYL)-N3/O4-(TOLUOYL)-2-THIOTHYMIDINE undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can undergo reduction reactions to remove the protecting groups.
Substitution: The dimethoxytrityl and toluoyl groups can be substituted under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Trifluoroacetic acid (TFA) or dichloroacetic acid (DCA) are used for deprotection reactions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Deprotected nucleosides.
Substitution: Free nucleosides after removal of protecting groups.
科学的研究の応用
5/'-O-(DIMETHOXYTRITYL)-N3/O4-(TOLUOYL)-2-THIOTHYMIDINE is widely used in scientific research, particularly in the synthesis of oligonucleotides and polynucleotides. It is employed in the solid-phase synthesis of DNA and RNA sequences, where the protecting groups facilitate the stepwise addition of nucleotides . Additionally, this compound is used in the development of antiviral and anticancer agents, as the modified nucleosides can interfere with viral replication and cancer cell proliferation .
作用機序
The mechanism of action of 5/‘-O-(DIMETHOXYTRITYL)-N3/O4-(TOLUOYL)-2-THIOTHYMIDINE involves its incorporation into nucleic acid sequences during synthesis. The dimethoxytrityl group protects the 5’ hydroxyl group, preventing unwanted side reactions, while the toluoyl and thiol modifications enhance the stability and binding affinity of the nucleoside . Upon deprotection, the nucleoside can participate in the formation of phosphodiester bonds, contributing to the elongation of the nucleic acid chain .
類似化合物との比較
Similar Compounds
5’-O-(4,4’-Dimethoxytrityl)thymidine: Similar in structure but lacks the toluoyl and thiol modifications.
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine: Similar but without the thiol modification.
Uniqueness
5/'-O-(DIMETHOXYTRITYL)-N3/O4-(TOLUOYL)-2-THIOTHYMIDINE is unique due to its combined modifications, which provide enhanced stability and functionality compared to other nucleoside derivatives. The presence of the thiol group allows for additional chemical modifications and interactions, making it a versatile tool in nucleic acid research and therapeutic development .
特性
CAS番号 |
156783-21-0 |
|---|---|
分子式 |
C39H38N2O7S |
分子量 |
678.8 |
IUPAC名 |
1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-3-(4-methylbenzoyl)-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C39H38N2O7S/c1-25-10-12-27(13-11-25)37(44)41-36(43)26(2)23-40(38(41)49)35-22-33(42)34(48-35)24-47-39(28-8-6-5-7-9-28,29-14-18-31(45-3)19-15-29)30-16-20-32(46-4)21-17-30/h5-21,23,33-35,42H,22,24H2,1-4H3/t33-,34+,35+/m0/s1 |
InChIキー |
ALLZEZYUVWZRJC-BMPTZRATSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=O)C(=CN(C2=S)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


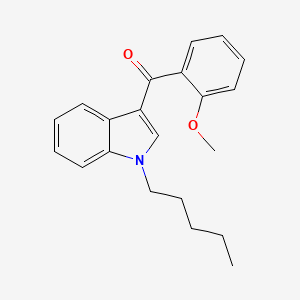
![2-[2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl]ethyl-4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-carboxylate](/img/structure/B583762.png)
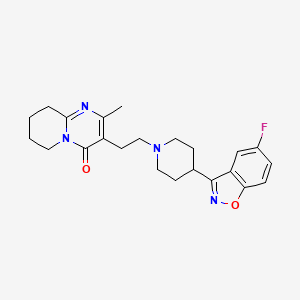
![(1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one](/img/structure/B583769.png)
![D-[4,5-2H2]Glucose](/img/structure/B583772.png)
